苯甲(醛-d)

描述

Benzaldehyde derivatives are a significant class of compounds in organic chemistry due to their versatility in various chemical reactions and synthesis processes. These compounds serve as key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Synthesis Analysis

The synthesis of substituted fluorenones from benzaldehydes is achieved through a Pd(II)-catalyzed C(sp2)-H functionalization cascade, utilizing anthranilic acid as a transient directing group. This method proves to be compatible with a variety of benzaldehydes and aryl iodides, and has been successfully applied in the synthesis of the antiviral drug Tilorone . Additionally, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been accomplished using orthanilic acids as transient directing groups, with the aid of 1-fluoro-2,4,6-trimethylpyridinium salts . Furthermore, asymmetric syntheses of benzaldehyde derivatives have been explored, with enantioselective syntheses of benzyl-α-d alcohols via catalytic transfer-hydrogenation using various metal catalysts , and the synthesis of benzaldehyde and o-anisaldehyde methyl isopropyl acetals using chromium tricarbonyl complexes .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and diverse. An X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate has been obtained, providing insight into the molecular configuration during the reaction process . The stereochemistry of benzaldehyde derivatives is crucial in the synthesis of enantiopure compounds, as demonstrated in the asymmetric syntheses of benzaldehyde methyl isopropyl acetals .

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a variety of chemical reactions. Redox neutral [4+2] benzannulation of dienals and tertiary enaminones has been used for the synthesis of benzaldehydes, particularly those with electron-withdrawing groups at the C3 position . A direct synthesis of (E)-alpha-cyanocinnamaldehydes from acrylonitrile and benzaldehydes has been achieved using a Pd(OAc)2/HPMoV/FeCl3/O2 catalyst system . Additionally, benzaldehyde lyase from Pseudomonas fluorescens has been characterized as a versatile enzyme for asymmetric C-C bond formation, catalyzing the formation and cleavage of (R)-hydroxy ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For instance, 4,6-benzylidene-D-glucose, a benzaldehyde derivative, has been shown to inhibit protein synthesis in human cells without affecting mitosis, indicating a specific biochemical interaction . The stability and reactivity of benzaldehyde derivatives in various conditions, such as pH, temperature, and the presence of organic cosolvents, are also critical for their application in chemical syntheses . The synthesis of 4,7-dihydroxythioaurone derivatives from benzaldehydes demonstrates the reactivity of these compounds in domino reactions, which involve multiple consecutive chemical transformations .

科学研究应用

环境污染物的降解

苯甲醛已被发现是通过高级氧化工艺 (AOP) 降解对乙酰氨基酚的副产物,如果未经处理就释放,则表明其对生态系统的潜在毒性。这指出了在环境污染物降解研究中监测苯甲醛水平的重要性,以及它在评估药物及其分解产物对环境影响中的潜在作用 (Qutob 等,2022)。

化学工业中的提纯工艺

在化学工业中,特别是在苯甲醛提纯的精馏塔填料中,分析了各种填料结构的理论板高度 (HETP) 值,展示了不同材料在苯甲醛提纯工艺中的效率。这项研究对于优化化学工业中的蒸馏操作至关重要,特别是对于苯甲醛是关键组分的产物 (JST:工程与可持续发展技术,2022)。

排放研究和环境影响

苯甲醛已被确定为生物乙醇及其与汽油混合物的主要排放产物,这强调了了解替代燃料对环境影响的必要性。在这种情况下研究苯甲醛排放对于制定新的排放控制准则和减少可再生能源的环境足迹至关重要 (Manzetti & Andersen, 2015)。

对嗅觉和风味的影响

对各种化合物中苯甲醛类气味的研究所提供了对嗅觉分子基础的见解,特别是立体化学因素如何影响气味感知。这在食品和香料行业中得到应用,其中了解风味和香味的分子基础可以导致新产品的开发和消费者体验的提升 (Dearden, 1994)。

用于制药生产的生物转化

苯甲醛在生物转化过程中用作生产 L-麻黄碱的前体,L-麻黄碱是一种广泛用于药物制剂中的化合物。这项研究强调了苯甲醛在医学上重要化合物的生物技术合成中的重要性,为优化生产过程以提高产量和效率提供了见解 (Rogers, Shin, & Wang, 1997)。

安全和危害

未来方向

While specific future directions for Benz(aldehyde-d) are not mentioned in the search results, there is growing interest in the field of atomic layer deposition (ALD) and potential for the field to advance in critical application areas . This could potentially include the use of Benz(aldehyde-d) in new synthesis routes for organic and hybrid organic-inorganic materials .

属性

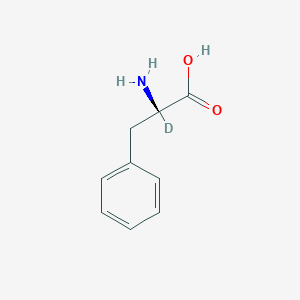

IUPAC Name |

deuterio(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447082 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuterio(phenyl)methanone | |

CAS RN |

3592-47-0 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3592-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)